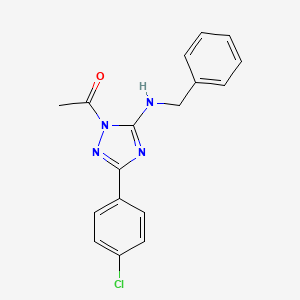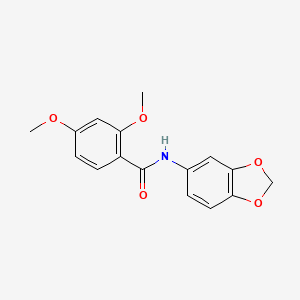
1-benzyl-4-(2-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(2-pyridinylmethyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially used as an antidepressant in the 1970s but was later banned due to its potential for abuse. BZP is a psychoactive substance that acts as a stimulant and has effects similar to amphetamines. In recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-benzyl-4-(2-pyridinylmethyl)piperazine acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and increasing their availability in the synapse. This leads to increased activation of the dopaminergic and serotonergic systems, resulting in feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
1-benzyl-4-(2-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine, which is a neurotransmitter that plays a role in the body's stress response. 1-benzyl-4-(2-pyridinylmethyl)piperazine has been shown to have effects on the immune system, including increasing the production of cytokines and activating immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-(2-pyridinylmethyl)piperazine has a number of advantages for use in lab experiments, including its ability to increase dopamine and serotonin levels in the brain, which can be used to study the effects of these neurotransmitters on behavior and cognition. However, 1-benzyl-4-(2-pyridinylmethyl)piperazine also has limitations, including its potential for abuse and its effects on the cardiovascular system, which can make it difficult to use in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research on 1-benzyl-4-(2-pyridinylmethyl)piperazine, including its potential as a treatment for depression, ADHD, and narcolepsy. 1-benzyl-4-(2-pyridinylmethyl)piperazine may also have potential as a cognitive enhancer and as a tool for studying the effects of dopamine and serotonin on behavior and cognition. However, further research is needed to fully understand the effects of 1-benzyl-4-(2-pyridinylmethyl)piperazine and its potential therapeutic applications.
Méthodes De Synthèse
1-benzyl-4-(2-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of benzylamine, formaldehyde, and pyridine, followed by reduction with sodium borohydride. Reductive amination involves the reaction of benzylamine with pyridine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Applications De Recherche Scientifique
1-benzyl-4-(2-pyridinylmethyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and as a treatment for attention deficit hyperactivity disorder (ADHD). 1-benzyl-4-(2-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation and attention. 1-benzyl-4-(2-pyridinylmethyl)piperazine has also been studied for its potential as a cognitive enhancer and as a treatment for narcolepsy.
Propriétés
IUPAC Name |
1-benzyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFAVAPEENCPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyridin-2-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)


![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
